DMA-135 (hydrochloride) is a small molecule that has garnered attention for its antiviral properties, particularly against human enterovirus 71 and SARS-CoV-2. It functions primarily as an inhibitor of viral translation and replication, targeting the internal ribosome entry site of the virus. This compound has been characterized as a potent agent with minimal cytotoxicity, making it a promising candidate for further research in antiviral therapies.
The synthesis of DMA-135 involves several steps that can include the formation of key intermediates followed by final modifications to yield the hydrochloride salt form. The precise synthetic route may vary depending on the desired purity and yield.
Typically, the synthesis may involve:
The molecular structure of DMA-135 features a complex arrangement that includes an alkyne moiety, which is crucial for its reactivity in click chemistry. The specific arrangement facilitates its interaction with viral RNA structures.
While detailed structural data is not provided in the search results, studies typically utilize techniques such as nuclear magnetic resonance spectroscopy to elucidate structural details and confirm binding interactions with RNA targets .
DMA-135 participates in several key reactions:
The binding affinity of DMA-135 to RNA structures has been quantitatively assessed using calorimetric titrations, revealing a binding constant around 520 nanomolar . This indicates a strong interaction that underlies its biological activity.
DMA-135 exerts its antiviral effects primarily by binding to specific RNA structures within viral genomes. This binding disrupts critical processes involved in viral translation and replication.
Experimental data show that DMA-135 significantly reduces viral replication rates in cell-based assays, with dose-dependent effects observed at concentrations as low as 0.1 micromolar . The compound does not affect cap-dependent translation, highlighting its specificity.
DMA-135 hydrochloride appears as a crystalline solid under standard laboratory conditions. Its solubility and stability profiles are crucial for its application in biological assays.
Key chemical properties include:
Relevant analyses often include spectroscopic methods to confirm purity and structural integrity .
DMA-135 is primarily utilized in research focused on antiviral drug development. Its applications include:
DMA-135 Hydrochloride specifically targets the stem loop II (SLII) domain within the internal ribosomal entry site (IRES) of enterovirus 71 (EV71), a positive-sense single-stranded RNA virus. The SLII domain, located in the 5′ untranslated region (5′UTR) of the EV71 genome, contains a phylogenetically conserved 5-nucleotide bulge critical for viral translation initiation. This bulge serves as a high-affinity binding platform for DMA-135 Hydrochloride, as demonstrated through multiple biophysical techniques [1] [2] [3].
Nuclear magnetic resonance (NMR) spectroscopy using selectively labeled SLII RNA revealed that DMA-135 Hydrochloride induces significant chemical shift perturbations (CSPs) specifically at adenosines within (A134, A136) and adjacent to (A133, A139) the bulge region. Adenines involved in stable Watson-Crick base pairs or apical loops remained unaffected, confirming precise spatial recognition of the bulge motif [1] [2]. Isothermal titration calorimetry (ITC) quantified the interaction, revealing a dissociation constant (Kd) of 520 ± 90 nM. Binding was entropically driven with an unfavorable enthalpy change, characteristic of RNA-small molecule interactions involving conformational rearrangement and solvent displacement [1] [2] [8].
Table 1: Biophysical Characterization of DMA-135 Hydrochloride Binding to EV71 SLII RNA
Technique | Key Findings | Affinity/Parameters |
---|---|---|
NMR Titration | Specific CSPs at bulge adenosines (A133, A134, A136, A139); No changes in apical loop or paired regions | N/A |
Isothermal Titration Calorimetry (ITC) | Entropy-driven binding; Unfavorable enthalpy | Kd = 520 ± 90 nM |
Fluorescent Indicator Displacement (FID) | Dose-dependent displacement of indicator peptide from SLII | CD50 = 12 µM |
The three-dimensional structure of the SLII-DMA-135 Hydrochloride complex, solved by NMR, demonstrates that the compound binds the bulge pocket, inducing a localized conformational change. This includes disruption of the A133-U163 base pair and unstacking of the AAU bulge motif. The phenylacetylene side chain of DMA-135 Hydrochloride engages in stacking interactions with nucleobases, while the amiloride core forms hydrogen bonds with the RNA backbone, explaining its superior affinity over simpler amiloride analogs [1] [3] [8]. Specificity is further evidenced by DMA-135 Hydrochloride's significantly weaker binding to unrelated RNAs (e.g., tRNA, model A-site, RRE-IIB) and lack of DNA interference [1] [2].
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